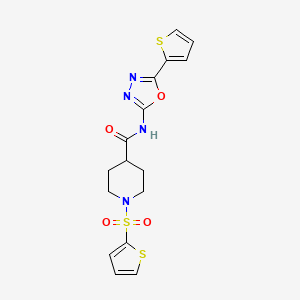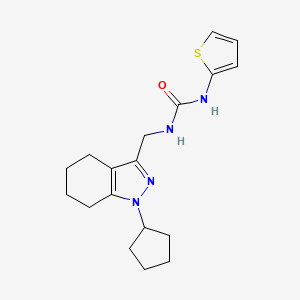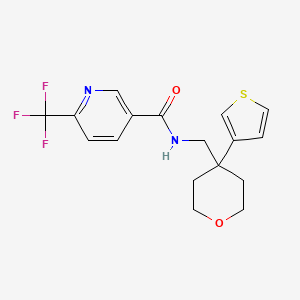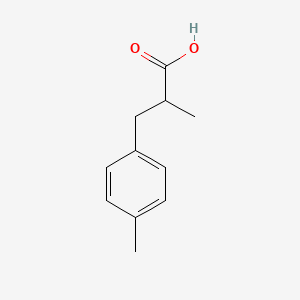
2-methyl-3-(4-methylphenyl)propanoic Acid
Übersicht
Beschreibung
“2-methyl-3-(4-methylphenyl)propanoic Acid” is also referred to as α,4-Dimethylphenylacetic acid . It is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus . The molecular formula is C10H12O2 .
Synthesis Analysis
The synthesis of “2-methyl-3-(4-methylphenyl)propanoic Acid” can be achieved from the reaction of pinonic acid with bromine in water . It can also be synthesized from 2-(4-methylphenyl)propanenitrile .Molecular Structure Analysis
The molecular structure of “2-methyl-3-(4-methylphenyl)propanoic Acid” consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The average mass is 178.228 Da and the monoisotopic mass is 178.099380 Da .Physical And Chemical Properties Analysis
“2-methyl-3-(4-methylphenyl)propanoic Acid” has a melting point of 37-42 °C and a boiling point of 231.67°C (rough estimate) . Its density is approximately 1.0041 (rough estimate) and it has a refractive index of 1.518-1.52 . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Enantioseparation and Chromatography
- Countercurrent chromatography successfully enantioseparated 2-(3-methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid using hydroxypropyl-β-cyclodextrin as a chiral selector. This process emphasized the impact of the methyl group's position on the benzene ring in enantiorecognition (Yang Jin et al., 2020).
Chemical Synthesis and Catalysis
- A study on the rearrangement of ketalization of 2-(4-methylphenyl) propanoic acid used zinc acetate and cuprous chloride as catalysts, achieving a high yield of 89% (He Chong-heng, 2010).
Pharmacology and Bioactivity
- Research on the tender leaves of Eucommia ulmoides Oliv. led to the isolation of new phenolic compounds, including variants of propanoic acid, which showed modest inhibitory activities in anti-inflammatory studies (Xiaolei Ren et al., 2021).
- Another study synthesized 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, confirming its structure through various spectral methods and indicating potential for further pharmacological investigation (Zhang Dan-shen, 2009).
Materials Science
- The synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye from 4-dimethylaminobenzaldehyde and methyl cyanoacetate explored its electronic properties and thermal analysis for potential applications in materials science (S. Kotteswaran et al., 2016).
Safety and Hazards
“2-methyl-3-(4-methylphenyl)propanoic Acid” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Eigenschaften
IUPAC Name |
2-methyl-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBQYRLHEYPLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(4-methylphenyl)propanoic Acid | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

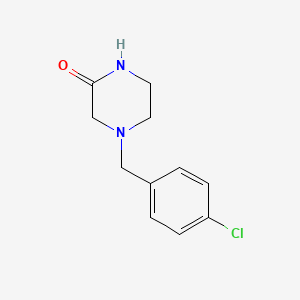
![1-[(Z)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]naphthalen-2-yl acetate](/img/structure/B2905393.png)
![2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2905394.png)


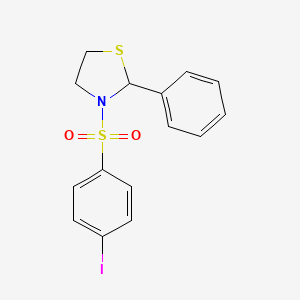
![3-[4-(Trifluoromethyl)phenyl]morpholine](/img/structure/B2905402.png)

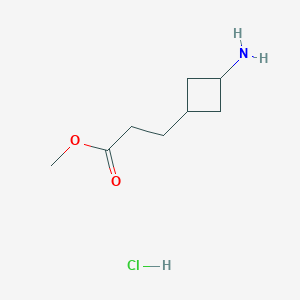
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2905407.png)
![Tert-butyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B2905410.png)
